3-bromo-4,5-dimethoxybenzamide
Overview
Description
3-bromo-4,5-dimethoxybenzamide is a useful research compound. Its molecular formula is C9H10BrNO3 and its molecular weight is 260.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 258.98441 g/mol and the complexity rating of the compound is 212. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Metabolites
- Synthesis of Urinary Metabolites : Research by Gawell et al. (1989) involved synthesizing metabolites of the antipsychotic benzamide remoxipride, including 3-bromo-4,5-dimethoxybenzamide derivatives. These compounds were produced as part of a study of dopamine D-2 antagonists, showcasing the role of this compound in pharmaceutical research (Gawell, Hagberg, Högberg, & Widman, 1989).
Radiolabeled Ligands for Tumor Imaging
- Sigma2-Receptor Ligands : Rowland et al. (2006) discussed the development of radiolabeled compounds, including a this compound derivative, for sigma2-receptor targeting. These compounds showed potential for imaging solid tumors using PET scans, indicating the applicability of this compound in cancer research (Rowland et al., 2006).
Drug Development and Evaluation
- Antipsychotic Agent Synthesis : Högberg et al. (1990) synthesized several derivatives of (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide. This research contributed to understanding the structural requirements for activity at dopamine D-2 receptors, relevant for antipsychotic drug development (Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990).
Pharmaceutical Applications
- Potential Antioxidant and Anticancer Properties : Studies by Dong et al. (2022) on methylated and acetylated derivatives of bromophenols, including this compound, highlighted their potential antioxidant and anticancer activities. This research suggests the compound's relevance in developing new therapeutic agents (Dong, Wang, Guo, Stagos, Giakountis, Trachana, Lin, Liu, & Liu, 2022).
Properties
IUPAC Name |
3-bromo-4,5-dimethoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-13-7-4-5(9(11)12)3-6(10)8(7)14-2/h3-4H,1-2H3,(H2,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGULIFJEXBRFIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)N)Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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